Cas no 2137779-75-8 (1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)-)
![1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- structure](https://ja.kuujia.com/scimg/cas/2137779-75-8x500.png)
1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)-
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- インチ: 1S/C8H8F2N4/c9-6(10)3-14-4-13-7-5(14)1-2-12-8(7)11/h1-2,4,6H,3H2,(H2,11,12)
- InChIKey: QHCMQIBZVVNCJL-UHFFFAOYSA-N
- SMILES: C1(N)=NC=CC2N(CC(F)F)C=NC1=2
1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382373-0.25g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 0.25g |
$1183.0 | 2025-03-16 | |
Enamine | EN300-382373-10.0g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 10.0g |
$5528.0 | 2025-03-16 | |
Enamine | EN300-382373-1.0g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 1.0g |
$1286.0 | 2025-03-16 | |
Enamine | EN300-382373-0.1g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 0.1g |
$1131.0 | 2025-03-16 | |
Enamine | EN300-382373-2.5g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 2.5g |
$2520.0 | 2025-03-16 | |
Enamine | EN300-382373-5.0g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 5.0g |
$3728.0 | 2025-03-16 | |
Enamine | EN300-382373-0.05g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 0.05g |
$1080.0 | 2025-03-16 | |
Enamine | EN300-382373-0.5g |
1-(2,2-difluoroethyl)-1H-imidazo[4,5-c]pyridin-4-amine |
2137779-75-8 | 95.0% | 0.5g |
$1234.0 | 2025-03-16 |
1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)-に関する追加情報
1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- (CAS No. 2137779-75-8)
The compound 1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- (CAS No. 2137779-75-8) is a highly specialized organic compound with a unique structural configuration. This compound belongs to the class of imidazopyridines, which are known for their diverse applications in pharmaceuticals and materials science. The imidazo[4,5-c]pyridine core of this molecule is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The substitution at the 4-position with an amin group and the presence of a 2,2-difluoroethyl substituent at the 1-position introduces significant electronic and steric effects that influence its chemical reactivity and biological activity.
Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as promising candidates in drug discovery. For instance, research has shown that these compounds exhibit potent anti-inflammatory and antioxidant properties due to their ability to modulate key cellular pathways. The fluorinated ethyl group in this compound enhances its lipophilicity, which is critical for improving bioavailability in pharmaceutical applications. Additionally, the nitrogen atoms in the imidazole and pyridine rings contribute to hydrogen bonding capabilities, making this compound suitable for interactions with biological targets such as enzymes and receptors.
The synthesis of 1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- involves a multi-step process that typically begins with the preparation of the imidazo[4,5-c]pyridine scaffold. This is followed by selective substitution at the 4-amino position and subsequent alkylation to introduce the difluoroethyl group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yield. These methods not only enhance efficiency but also reduce environmental impact by minimizing waste generation.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor progression. Furthermore, its electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (OLEDs) and field-effect transistors (FETs). The imidazo[4,5-c]pyridine structure provides excellent charge transport properties, which are essential for these applications.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 1H-Imidazo[4,5-c]pyridin-4-amine derivatives with high accuracy. Density functional theory (DFT) calculations have revealed that the presence of fluorine atoms significantly alters the molecule's frontier molecular orbitals (FMOs), enhancing its redox potential. This insight has guided further modifications to tailor the compound's properties for specific applications.
In conclusion, 1H-Imidazo[4,5-c]pyridin-4-amine, 1-(2,2-difluoroethyl)- is a versatile compound with a rich structural framework that offers numerous opportunities for exploration in both academic research and industrial applications. Its unique combination of electronic properties and functional groups positions it as a valuable tool in drug discovery and materials science.
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